![molecular formula C12H17N5O4S B3856870 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B3856870.png)
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide
Übersicht
Beschreibung
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide, also known as MNIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide exerts its pharmacological effects through the inhibition of PDE5, which results in increased levels of cyclic guanosine monophosphate (cGMP) and subsequent relaxation of smooth muscle cells. This mechanism of action is similar to that of sildenafil, a well-known PDE5 inhibitor used for the treatment of erectile dysfunction. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to inhibit the activity of other PDE isoforms, such as PDE1, PDE2, and PDE3.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to reduce blood pressure, improve cardiac function, and attenuate pulmonary hypertension. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been shown to inhibit the growth of cancer cells and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE5, with a higher affinity than sildenafil. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have a longer half-life than sildenafil, making it a more effective inhibitor of PDE5. However, 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
For research on 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide include optimization of its pharmacokinetic properties, identification of its molecular targets, and evaluation of its safety and efficacy in clinical trials. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide may also have potential for use in combination therapy with other drugs, such as anti-inflammatory agents or chemotherapeutic agents.
Wissenschaftliche Forschungsanwendungen
4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has been studied for its potential therapeutic applications in various fields of scientific research. One of the notable applications of 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide is its use as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating smooth muscle contraction in the cardiovascular system. 4-[(4-methylphenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide has also been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N'-nitropiperazine-1-carboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-10-2-4-11(5-3-10)22(20,21)16-8-6-15(7-9-16)12(13)14-17(18)19/h2-5H,6-9H2,1H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBQKIURGSDEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)/C(=N/[N+](=O)[O-])/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.